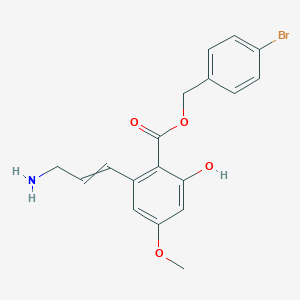![molecular formula C12H9N3O2 B1413725 5-甲基-3-[4-(1,3-噁唑-5-基)苯基]-1,2,4-噁二唑 CAS No. 2197056-77-0](/img/structure/B1413725.png)
5-甲基-3-[4-(1,3-噁唑-5-基)苯基]-1,2,4-噁二唑
描述
5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring fused with a 1,3-oxazole ring
科学研究应用
Chemistry: In chemistry, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
Target of Action
Oxazole derivatives, which include 5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole, have been known to interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and altering gene expression patterns . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, reducing their production and subsequent inflammatory responses .
Transport and Distribution
Within cells and tissues, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, it can be transported into cells via specific transporters and accumulate in the cytoplasm, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it influences gene expression, or to the mitochondria, where it affects cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of hydrazides with nitriles under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
化学反应分析
Types of Reactions: 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
相似化合物的比较
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole stands out due to its unique structural features, which include the presence of both oxazole and oxadiazole rings. This combination of heterocycles imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-14-12(15-17-8)10-4-2-9(3-5-10)11-6-13-7-16-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAKCGXAFAQPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
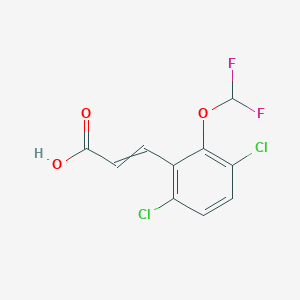

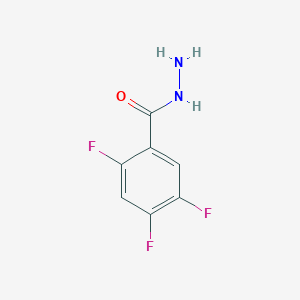
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
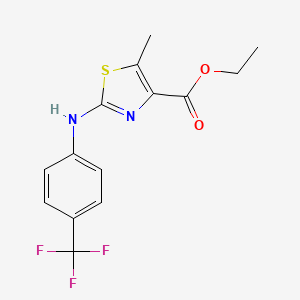

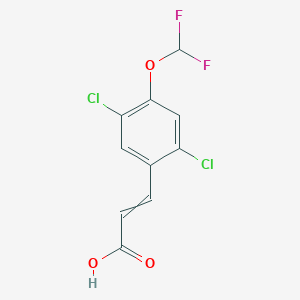
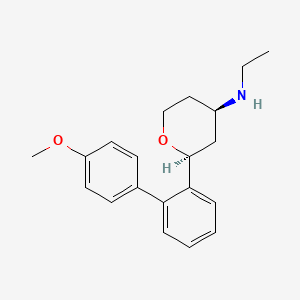
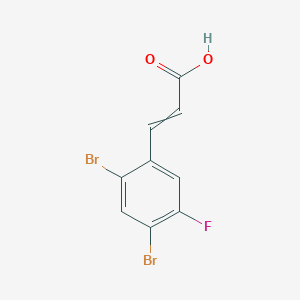
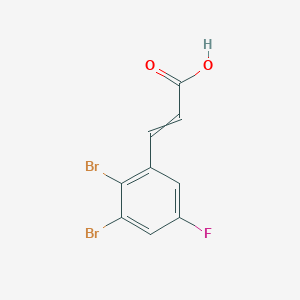
![(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate](/img/structure/B1413662.png)
